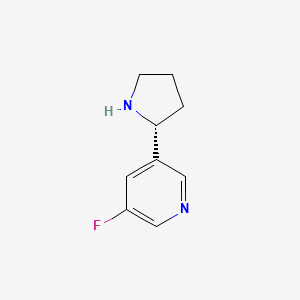

(r)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine is a chiral compound that features a fluorine atom at the 3-position and a pyrrolidinyl group at the 5-position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the fluorine and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction can be employed to form the pyridine ring, followed by functionalization to introduce the fluorine and pyrrolidinyl groups .

Industrial Production Methods

In an industrial setting, the production of ®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrrolidinyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Neurological Disorders :

- (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine is being investigated as a potential lead compound for treating conditions such as depression and anxiety. Its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, makes it a candidate for further research in neuropharmacology.

- Mechanism of Action : Although the precise mechanism remains unclear, studies suggest that this compound may interact with various receptors involved in neurotransmission, influencing neural signaling pathways.

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of pyridine compounds exhibit anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activities .

- Case Study : In a recent study involving pyrido[3,4-d]pyrimidine derivatives, several compounds demonstrated selective activity against breast and renal cancer cell lines, highlighting the potential for developing new anticancer agents based on structural analogs of this compound .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as:

- Dopamine Receptors : Modulation of these receptors can influence mood and behavior, making it relevant for psychiatric applications.

- Serotonin Receptors : Similar modulation may provide therapeutic effects in treating anxiety and depression.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These include:

- Pyridine Functionalization : The introduction of fluorine and pyrrolidinyl groups through various chemical reactions.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between the pyridine scaffold and other functional groups.

Mecanismo De Acción

The mechanism of action of ®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The pyrrolidinyl group may contribute to the compound’s overall stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-5-(pyrrolidin-2-yl)pyridine: Lacks the chiral center.

3-Fluoro-5-(piperidin-2-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring.

3-Fluoro-5-(morpholin-2-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine is unique due to its chiral center, which can result in different biological activities compared to its achiral or differently substituted analogs. The presence of the fluorine atom also enhances its chemical stability and potential biological activity .

Actividad Biológica

(R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural activity relationships (SAR) derived from related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. The presence of the fluorine atom is crucial as it can enhance lipophilicity and influence the compound's interaction with biological targets.

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory activity against nNOS. For example, modifications to the pyrrolidine ring have been shown to enhance selectivity and potency against nNOS compared to endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) |

|---|---|---|---|

| Lead Compound | 30 | - | - |

| Analog 1 | 28 | - | - |

| Analog 2 | 25 | - | - |

2. Antitrypanosomal Activity

Compounds with structural similarities to this compound have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The introduction of fluorine at specific positions on the aromatic ring has been correlated with enhanced potency. For instance, a derivative exhibited an EC50 value of 0.39 μM against T. cruzi .

| Compound | EC50 (μM) | Target |

|---|---|---|

| Fluorinated Urea Derivative | 0.39 | T. cruzi |

| Non-fluorinated Urea Derivative | 1.20 | T. cruzi |

3. Antimicrobial Activity

Pyrrolidine derivatives have been evaluated for their antibacterial and antifungal properties. In vitro tests have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds targeting nNOS interfere with nitric oxide production, which is critical in various physiological processes.

- Cell Membrane Permeability : Structural modifications aimed at increasing lipophilicity enhance the ability of these compounds to cross biological membranes, thereby increasing their bioavailability .

Case Study 1: nNOS Inhibition

In a study evaluating the effects of various analogs on nNOS, it was found that compounds with increased rigidity in their structure showed improved potency and selectivity over other isoforms . This highlights the importance of structural optimization in drug design.

Case Study 2: Antitrypanosomal Efficacy

Another study focused on the SAR of imidazopyridine derivatives demonstrated that fluorination significantly enhanced activity against T. cruzi. The most potent compound in this series had a fluorinated pyrrolidine component, suggesting that similar modifications could benefit this compound .

Propiedades

IUPAC Name |

3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAJHTQUEOFGCL-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.